molecular formula C6H11NO2 B2676385 2-(1-Aminocyclopropyl)propanoic acid CAS No. 1486822-98-3

2-(1-Aminocyclopropyl)propanoic acid

Cat. No.: B2676385
CAS No.: 1486822-98-3
M. Wt: 129.159
InChI Key: DIMQEDUDCFMHNP-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopropyl)propanoic acid is a chemical compound with the molecular formula C6H11NO2 It is characterized by the presence of an aminocyclopropyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclopropyl)propanoic acid typically involves the cyclopropanation of suitable precursors followed by amination and subsequent functional group transformations. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimizations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminocyclopropyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amines, which can be further utilized in different applications.

Scientific Research Applications

2-(1-Aminocyclopropyl)propanoic acid has significant importance in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminocyclopropyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The compound’s effects on cellular pathways are mediated through these interactions, influencing various biological processes .

Comparison with Similar Compounds

  • 2-(1-Aminocyclopropyl)acetic acid
  • 2-(1-Aminocyclopropyl)butanoic acid
  • 2-(1-Aminocyclopropyl)pentanoic acid

Comparison: 2-(1-Aminocyclopropyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-aminocyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(5(8)9)6(7)2-3-6/h4H,2-3,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMQEDUDCFMHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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